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Compound of Interest

Compound Name: (R)-Crinecerfont

Cat. No.: B14746690 Get Quote

Head-to-Head Comparison: (R)-Crinecerfont and
Emraciclib
A Note on "Emraciclib": Publicly available scientific literature and clinical trial databases do not

contain information on a compound named "Emraciclib." It is possible that this is a

typographical error and may refer to "Abemaciclib," a cyclin-dependent kinase 4/6 (CDK4/6)

inhibitor approved for the treatment of certain types of breast cancer. Given that (R)-
Crinecerfont is a corticotropin-releasing factor type 1 (CRF1) receptor antagonist for

congenital adrenal hyperplasia (CAH), a direct head-to-head comparison with a CDK4/6

inhibitor for oncology would not be scientifically meaningful due to their vastly different

mechanisms of action and therapeutic indications.

Therefore, this guide will provide a comprehensive overview of (R)-Crinecerfont, including its

mechanism of action, preclinical and clinical data, and relevant experimental protocols. This

information is intended to serve as a valuable resource for researchers, scientists, and drug

development professionals.

(R)-Crinecerfont (CRENESSITY™)
(R)-Crinecerfont, also known as NBI-74788, is a first-in-class, oral, selective, non-steroidal

corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is developed for the

treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[3]
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The FDA has approved CRENESSITY™ (crinecerfont) for this indication in both adult and

pediatric patients aged four years and older.[1]

Mechanism of Action
CAH is a genetic disorder characterized by a deficiency in an enzyme, most commonly 21-

hydroxylase, required for cortisol synthesis in the adrenal glands. This deficiency leads to a

lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the

overproduction of corticotropin-releasing factor (CRF) and subsequently adrenocorticotropic

hormone (ACTH).[4] Elevated ACTH levels lead to adrenal hyperplasia and the shunting of

steroid precursors toward the androgen synthesis pathway, causing hyperandrogenism.[4]

(R)-Crinecerfont works by selectively antagonizing the CRF1 receptor in the pituitary gland.[5]

[6] This blockade reduces the secretion of ACTH, which in turn decreases the production of

adrenal androgens, such as androstenedione.[4] This steroid-independent mechanism allows

for a reduction in the supraphysiologic doses of glucocorticoids typically required to manage

androgen excess in CAH patients, thereby potentially mitigating the long-term side effects of

high-dose steroid therapy.[3][4]
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Figure 1. Mechanism of action of (R)-Crinecerfont in CAH.
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An open-label, multiple-dose, dose-finding Phase 2 study in adults with classic CAH

demonstrated that (R)-Crinecerfont led to meaningful reductions in key disease biomarkers

after 14 days of treatment.

Biomarker
Dose of (R)-Crinecerfont
(twice daily)

Median Percent Reduction
from Baseline

ACTH 50 mg - 100 mg 54% - 75%

17-hydroxyprogesterone (17-

OHP)
50 mg - 100 mg 54% - 75%

Androstenedione (A4) 50 mg - 100 mg 21% - 64% (dose-related)

Data from a Phase 2 study in

adults with CAH.[2]

A similar Phase 2 study in adolescents (aged 14-17 years) with classic CAH also showed

substantial reductions in adrenal androgens and their precursors after 14 days of treatment

with 50 mg of (R)-Crinecerfont twice daily.[7]

Biomarker Median Percent Reduction from Baseline

ACTH 57%

17-OHP 69%

Androstenedione 58%

Data from a Phase 2 study in adolescents with

CAH.[4]

The efficacy and safety of (R)-Crinecerfont were further evaluated in the Phase 3 CAHtalyst™

global registrational studies in both adult and pediatric patients with classic CAH.

CAHtalyst™ Adult Study
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Endpoint
(R)-Crinecerfont
(n=122)

Placebo (n=60) p-value

Primary: Percent

reduction in daily

glucocorticoid (GC)

dose at Week 24

while maintaining

androgen control

-27.3% -10.3% <0.0001

Key Secondary:

Percent of patients

achieving a

physiologic GC dose

at Week 24

~63% ~18% <0.0001

Key Secondary:

Change in

androstenedione from

baseline at Week 4

-299 ng/dL +45.5 ng/dL <0.001

Data from the Phase 3

CAHtalyst™ Adult

Study.[3][8]

CAHtalyst™ Pediatric Study
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Endpoint
(R)-Crinecerfont
(n=69)

Placebo (n=31) p-value

Primary: Change in

androstenedione from

baseline at Week 4

-6.9 nmol/L +2.5 nmol/L 0.0002

Key Secondary:

Percent change in

daily GC dose from

baseline to Week 28

-18.0% +5.6% <0.0001

Percent of patients

achieving a

physiologic GC dose

at Week 28

30% 0% -

Data from the Phase 3

CAHtalyst™ Pediatric

Study.[9][10]

Experimental Protocols
The following provides a general overview of the methodologies used in the Phase 3

CAHtalyst™ clinical trials.

Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[8]

Participants: 182 adults with classic CAH due to 21-hydroxylase deficiency.[3][8]

Intervention: Participants were randomized in a 2:1 ratio to receive either (R)-Crinecerfont
or placebo for 24 weeks.[8]

Dosing: Glucocorticoid treatment was kept stable for the first 4 weeks to assess

androstenedione levels. This was followed by a 20-week period of glucocorticoid dose

reduction and optimization to find the lowest dose that maintained androstenedione control.

[8]
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Primary Endpoint: The percent change in the daily glucocorticoid dose from baseline to week

24, with the maintenance of androstenedione control.[8]

Key Secondary Endpoints: Change in androstenedione levels at week 4 and the proportion

of patients achieving a physiologic glucocorticoid dose at week 24.[8]

Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

Participants: 103 children and adolescents (aged 2-17 years) with classic CAH.[9]

Intervention: Participants were randomized to receive either oral (R)-Crinecerfont twice

daily or placebo for 28 weeks.[9]

Dosing: (R)-Crinecerfont was administered at a weight-guided dose: 25 mg for 10 to <20

kg, 50 mg for 20 to <55 kg, and 100 mg for ≥55 kg.[9]

Primary Endpoint: The change in androstenedione levels from baseline to week 4.[9]

Key Secondary Endpoints: The change in daily glucocorticoid dose from baseline to week

28.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b14746690?utm_src=pdf-body-img
https://www.benchchem.com/product/b14746690?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14746690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Neurocrine Biosciences Announces FDA Approval of CRENESSITY™ (crinecerfont), a
First-in-Class Treatment for Children and Adults With Classic Congenital Adrenal
Hyperplasia | Neurocrine Biosciences [neurocrine.gcs-web.com]

2. Neurocrine Biosciences Reports Positive Phase II Data for Crinecerfont in Adults with
Congenital Adrenal Hyperplasia at ENDO Online 2020 | Neurocrine Biosciences
[neurocrine.gcs-web.com]

3. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in
NEJM [synapse.patsnap.com]

4. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC
[medrac.web.unc.edu]

5. crenessity.com [crenessity.com]

6. What is Crinecerfont used for? [synapse.patsnap.com]

7. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents
With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

8. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. paediatric-endocrinology.medwirenews.com [paediatric-endocrinology.medwirenews.com]

10. hcplive.com [hcplive.com]

To cite this document: BenchChem. [Head-to-head comparison of (R)-Crinecerfont and
Emraciclib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14746690#head-to-head-comparison-of-r-
crinecerfont-and-emraciclib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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